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molecular formula C10H14O6 B1204747 Poliglecaprone CAS No. 41706-81-4

Poliglecaprone

Cat. No. B1204747
M. Wt: 230.21 g/mol
InChI Key: SCRCZNMJAVGGEI-UHFFFAOYSA-N
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Patent
US06299631B1

Procedure details

Glycolide (0.21 moles) was mixed with ε-caprolactone (4.0 moles) and a catalytic amount of stannous octoate (0.8 mole) and glycolic acid (0.40 moles). The system was heated to 150° C. and was stirred at this temperature for 14 hours. At the conclusion of the reaction, the unreacted monomer was removed by heating at 120° C. under reduced pressure for 1 hour. The resulting polymer had a peak melting temperature of 54.3° C. as measured by DSC.
Quantity
0.21 mol
Type
reactant
Reaction Step One
Quantity
4 mol
Type
reactant
Reaction Step One
Quantity
0.8 mol
Type
reactant
Reaction Step Two
Quantity
0.4 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:8][C:6](=[O:7])[CH2:5][O:4][C:2]1=[O:3].[C:9]1(=[O:16])[O:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.CCCCC(C([O-])=O)CC.CCCCC(C([O-])=O)CC.[Sn+2].C(O)(=O)CO>>[C:9]1(=[O:16])[O:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[CH2:1]1[O:8][C:6](=[O:7])[CH2:5][O:4][C:2]1=[O:3] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
0.21 mol
Type
reactant
Smiles
C1C(=O)OCC(=O)O1
Name
Quantity
4 mol
Type
reactant
Smiles
C1(CCCCCO1)=O
Step Two
Name
Quantity
0.8 mol
Type
reactant
Smiles
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2]
Step Three
Name
Quantity
0.4 mol
Type
reactant
Smiles
C(CO)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred at this temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the conclusion of the reaction
CUSTOM
Type
CUSTOM
Details
the unreacted monomer was removed
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 120° C. under reduced pressure for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
C1(CCCCCO1)=O.C1C(=O)OCC(=O)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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